2-Phenylacrylic acid
Overview
Description
2-Phenylacrylic acid, also known by various synonyms, is an organic compound containing a phenyl functional group and a carboxylic acid functional group . It is a white solid with a strong honey-like odor . Endogenously, it is a catabolite of phenylalanine .
Synthesis Analysis
2-Phenylacrylic acid can be used as a cross-linking agent in the synthesis of polycarboxylic acids . It has been shown to protonate tiglic acid, which is an important component in the formation of polycarboxylic acids .
Molecular Structure Analysis
The empirical formula of 2-Phenylacrylic acid is C9H8O2 . Its molecular weight is 148.16 . The SMILES string representation is OC(C(C1=CC=CC=C1)=C)=O
.
Chemical Reactions Analysis
2-Phenylacrylic acid undergoes ketonic decarboxylation to form ketones . It can be condensed with itself to form dibenzyl ketone, or with a large excess of another carboxylic acid (in the form of an acid anhydride), such as with acetic anhydride to form phenylacetone .
Physical And Chemical Properties Analysis
The empirical formula of 2-Phenylacrylic acid is C9H8O2 . Its molecular weight is 148.16 .
Scientific Research Applications
Catalytic Enantioselective Protonation in Synthesis : Kumar et al. (1991) developed a novel synthesis of optically active 2-phenylpropionic acids or esters through catalytic enantioselective protonation in the Michael addition of benzenethiol to 2-phenylacrylates. This method was also applied to the asymmetric synthesis of (S)-Naproxen, demonstrating its practical utility in organic synthesis (Kumar et al., 1991).
Spectroscopic and Theoretical Studies : Kalinowska et al. (2007) investigated the effect of alkali metals on the electronic structure of cinnamic acid (phenylacrylic acid). They employed various analytical methods such as infrared (FT-IR), Raman (FT-Raman), and nuclear magnetic resonance (1H, 13C NMR), along with quantum mechanical calculations, to study the electronic charge distribution and reactivity of metal complexes (Kalinowska et al., 2007).
Optical Properties in Triphenylamine Derivatives : Kong et al. (2016) examined a triphenylamine derivative, exploring how its optical properties can be tuned by changing solvents or solution acidity. They found that the carboxylic acid group of the compound strongly coordinates with metal ions, impacting morphology and optical properties, which can be applied in biological imaging (Kong et al., 2016).
Decarboxylation Mechanism in Enzyme Catalysis : Ferguson et al. (2016) studied the decarboxylation mechanism of phenylacrylic acid by the enzyme ferulic acid decarboxylase. They provided insights into proton transfer and the cyclo-elimination reaction, contributing to our understanding of enzymatic reactions involving phenylacrylic acid (Ferguson et al., 2016).
De-novo Synthesis of 2-Phenylethanol : Zhang et al. (2014) explored the biosynthesis of 2-phenylethanol, a potentially valuable alcohol for biofuel, via the phenylpyruvate pathway. They found a novel method for its production using renewable monosaccharides as substrates, showing the potential of 2-phenylacrylic acid derivatives in sustainable technologies (Zhang et al., 2014).
Synthesis of Arylbenzofuran Derivatives : Xu et al. (2015) developed a one-pot synthesis method for 2-arylbenzofuran-3-carboxylic acids from 2-phenylacrylic acid derivatives, demonstrating its applicability in synthesizing various organic compounds, including natural products (Xu et al., 2015).
Safety And Hazards
Future Directions
2-Phenylacrylic acid is provided to early discovery researchers as part of a collection of unique chemicals . It has been shown to protonate tiglic acid, which is an important component in the formation of polycarboxylic acids . This suggests potential future directions in the synthesis of hydroxylated molecules .
properties
IUPAC Name |
2-phenylprop-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2/c1-7(9(10)11)8-5-3-2-4-6-8/h2-6H,1H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONPJWQSDZCGSQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C1=CC=CC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3075418 | |
Record name | Benzeneacetic acid, .alpha.-methylene- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3075418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenylacrylic acid | |
CAS RN |
492-38-6 | |
Record name | α-Phenylacrylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=492-38-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Atropic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000492386 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Phenylacrylic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20987 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzeneacetic acid, .alpha.-methylene- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3075418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Atropic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.049 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ATROPIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TW16UA35S0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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